5,10,15,20-Tetraphenyl-2,3-dihydroporphyrin

Vue d'ensemble

Description

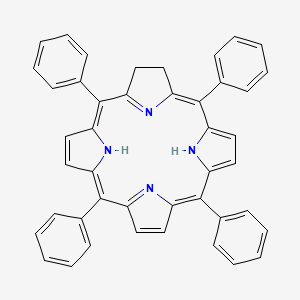

5,10,15,20-Tetraphenyl-2,3-dihydroporphyrin is a synthetic tetrapyrrole compound. It has a molecular formula of C44H32N4 and an average mass of 616.752 Da .

Synthesis Analysis

Tetraphenylporphyrin was first synthesized in 1935 by Rothemund, who caused benzaldehyde and pyrrole to react in a sealed bomb at 150 °C for 24 hours . Adler and Longo modified the Rothemund method by allowing benzaldehyde and pyrrole to react for 30 minutes in refluxing propionic acid (141 °C) open to the air .Molecular Structure Analysis

The molecular structure of 5,10,15,20-Tetraphenyl-2,3-dihydroporphyrin is characterized by a molecular formula of C44H32N4 . The average mass is 616.752 Da and the monoisotopic mass is 616.262695 Da .Physical And Chemical Properties Analysis

5,10,15,20-Tetraphenyl-2,3-dihydroporphyrin has a molecular formula of C44H32N4 . It has an average mass of 616.752 Da and a monoisotopic mass of 616.262695 Da .Applications De Recherche Scientifique

Methods of Application

The TEtPP was synthesized with a reaction yield close to 50%. It exhibited excellent photophysical properties and was thereby assessed as a potential agent for antibacterial photodynamic therapy .

Results or Outcomes

TEtPP showed higher activity against the MRSA strain under irradiation than in the absence of irradiation (minimum inhibitory concentration (MIC) = 69.42 µg/mL vs. MIC = 109.30 µg/mL, p < 0.0001). Similar behavior was observed against P. aeruginosa (irradiated MIC = 54.71 µg/mL vs. nonirradiated MIC = 402.90 µg/mL, p < 0.0001). TEtPP exhibited high activity against S. aureus in both the irradiated and nonirradiated assays (MIC = 67.68 µg/mL vs. MIC = 58.26 µg/mL, p = 0.87) .

2. Solar Cell Fabrication

Methods of Application

The structure of thin films was investigated using X-ray diffraction, and atomic force microscope techniques. Nanocrystallites dispersed in the amorphous matrix were formed in the pristine MnTPPCl thin film .

Results or Outcomes: The photovoltaic behavior of Au/MnTPPCl/n-Si/Al device with a fill factor of 33.6% and power conversion efficiency of 4.62% was deduced from current–voltage characteristics under illumination of 20 mW/cm² .

3. Methane Gas Detection

Methods of Application

The application involves the fabrication of thin films of VOTPP. These films are then exposed to an environment where methane detection is required .

Results or Outcomes: The presence of methane gas can be detected through changes in the properties of the VOTPP film . The specific changes and sensitivity of the detection method would depend on various factors, including the thickness of the film and the concentration of methane in the environment .

4. Photodynamic Therapy

Methods of Application

The porphyrin is introduced into the body and absorbed by cells. When exposed to light of a specific wavelength, the porphyrin absorbs the light and transfers the energy to oxygen molecules, creating reactive oxygen species .

Results or Outcomes

The reactive oxygen species can damage or kill cancer cells. The effectiveness of this treatment depends on various factors, including the type of cancer, the concentration of porphyrin in the cells, and the intensity and wavelength of the light used .

5. Methane Gas Detection

Methods of Application

The application involves the fabrication of thin films of VOTPP. These films are then exposed to an environment where methane detection is required .

Results or Outcomes: The presence of methane gas can be detected through changes in the properties of the VOTPP film . The specific changes and sensitivity of the detection method would depend on various factors, including the thickness of the film and the concentration of methane in the environment .

6. Photodynamic Therapy

Methods of Application

The porphyrin is introduced into the body and absorbed by cells. When exposed to light of a specific wavelength, the porphyrin absorbs the light and transfers the energy to oxygen molecules, creating reactive oxygen species .

Results or Outcomes

The reactive oxygen species can damage or kill cancer cells. The effectiveness of this treatment depends on various factors, including the type of cancer, the concentration of porphyrin in the cells, and the intensity and wavelength of the light used .

Propriétés

IUPAC Name |

5,10,15,20-tetraphenyl-2,3,22,24-tetrahydroporphyrin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H32N4/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36/h1-25,27,46-47H,26,28H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZHWYXCUXNAHCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NC1=C(C3=CC=C(N3)C(=C4C=CC(=N4)C(=C5C=CC(=C2C6=CC=CC=C6)N5)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H32N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20572178 | |

| Record name | 5,10,15,20-Tetraphenyl-2,3-dihydroporphyrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20572178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

616.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,10,15,20-Tetraphenyl-2,3-dihydroporphyrin | |

CAS RN |

2669-65-0 | |

| Record name | 5,10,15,20-Tetraphenyl-2,3-dihydroporphyrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20572178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Magnesium,bromo[3-(phenylmethoxy)phenyl]-](/img/structure/B1590732.png)

![2-Methyl-4-oxo-6-(3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)heptanoic acid](/img/structure/B1590734.png)

![2-Chloro-5-methylbenzo[d]thiazole](/img/structure/B1590743.png)